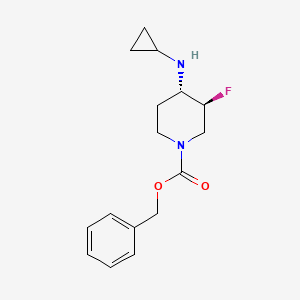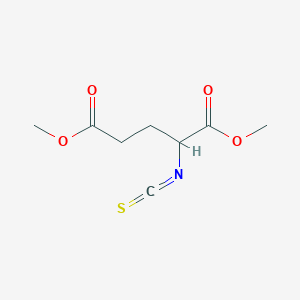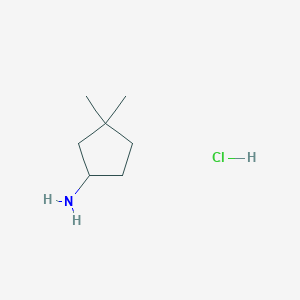
2-(2-Chlorophenyl)-2-methyl-3-phenylpropanoic acid
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2-methyl-3-phenylpropanoic acid, also known as 2-chloro-N-methyl-3-phenylpropionamide (CMPA), is a synthetic compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of 214.7 g/mol, and is composed of two chlorine atoms, two methyl groups, one phenyl group and one carboxylic acid group. CMPA is a colorless, crystalline solid with a melting point of 118.5°C.
Applications De Recherche Scientifique
CMPA has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as 2-(2-Chlorophenyl)-2-methyl-3-phenylpropanoic acidethyl-3-phenylpropionamide derivatives, and has been used in the study of the interactions between proteins and small molecules. CMPA has also been used in the study of the structure-activity relationships of various compounds, and has been used in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of CMPA is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then interact with other proteins and molecules. This interaction triggers a number of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPA are not yet fully understood. However, studies have shown that the compound has an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to have an effect on the production of certain hormones, such as glucocorticoids, and has been found to have an effect on the production of certain neurotransmitters, such as serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMPA in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The compound is also relatively stable and can be stored for long periods of time without degradation. The main limitation of using CMPA in laboratory experiments is the lack of data on its long-term effects.
Orientations Futures
Future research on CMPA should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to determine the long-term effects of using CMPA in laboratory experiments. Finally, further research should be conducted to develop new methods of synthesizing CMPA, as well as new methods of using the compound in laboratory experiments.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-16(15(18)19,11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)17/h2-10H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJHNXVSXDHEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)
![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)

![4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3034725.png)
![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/structure/B3034726.png)
![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)



